molecular formula C12H10BrFN2O2 B11035709 1-acetyl-4-[(3-bromo-4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

1-acetyl-4-[(3-bromo-4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11035709
M. Wt: 313.12 g/mol
InChI Key: KUUBNMOKQBXNAS-UHFFFAOYSA-N
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Description

1-ACETYL-4-(3-BROMO-4-FLUOROANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a synthetic organic compound characterized by its unique structure, which includes a pyrrolone ring substituted with an acetyl group and a bromofluoroaniline moiety. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ACETYL-4-(3-BROMO-4-FLUOROANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves the following steps:

    Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Introduction of the Acetyl Group: Acetylation of the pyrrolone ring is performed using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the Bromofluoroaniline Moiety: This step involves a nucleophilic substitution reaction where 3-bromo-4-fluoroaniline is reacted with the acetylated pyrrolone under conditions that facilitate the formation of the desired product, such as heating in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions: 1-ACETYL-4-(3-BROMO-4-FLUOROANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromofluoroaniline moiety can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

1-ACETYL-4-(3-BROMO-4-FLUOROANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-ACETYL-4-(3-BROMO-4-FLUOROANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The bromofluoroaniline moiety could play a crucial role in binding affinity and specificity.

Comparison with Similar Compounds

  • 1-ACETYL-4-(3-BROMO-4-CHLOROANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 1-ACETYL-4-(3-BROMO-4-METHOXYANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Comparison:

  • Uniqueness: The presence of both bromine and fluorine atoms in 1-ACETYL-4-(3-BROMO-4-FLUOROANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE imparts unique electronic properties that can influence its reactivity and biological activity.
  • Reactivity: The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of 1-ACETYL-4-(3-BROMO-4-FLUOROANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C12H10BrFN2O2

Molecular Weight

313.12 g/mol

IUPAC Name

1-acetyl-3-(3-bromo-4-fluoroanilino)-2H-pyrrol-5-one

InChI

InChI=1S/C12H10BrFN2O2/c1-7(17)16-6-9(5-12(16)18)15-8-2-3-11(14)10(13)4-8/h2-5,15H,6H2,1H3

InChI Key

KUUBNMOKQBXNAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=CC1=O)NC2=CC(=C(C=C2)F)Br

Origin of Product

United States

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